molecular formula C25H25N5O2S B4045804 4-(butan-2-yloxy)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide

4-(butan-2-yloxy)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide

Cat. No.: B4045804
M. Wt: 459.6 g/mol
InChI Key: GGTSPQNYNDJIRI-UHFFFAOYSA-N
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Description

4-(butan-2-yloxy)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is a useful research compound. Its molecular formula is C25H25N5O2S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-sec-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide is 459.17289623 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

A study by Padalkar et al. (2014) focused on synthesizing novel benzimidazole, benzoxazole, and benzothiazole derivatives, showcasing their broad-spectrum antimicrobial activity against various bacterial and fungal strains. While not directly mentioning 4-sec-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide, the research highlights the relevance of similar compound structures in antimicrobial applications. The photophysical and thermal properties of these synthesized compounds were also investigated, providing insight into their stability and potential application in scientific research (Padalkar et al., 2014).

Anticonvulsant and Anti-nociceptive Properties

Siddiqui et al. (2009) synthesized and evaluated a series of benzothiazole derivatives for their anticonvulsant, anti-nociceptive, and toxicity properties. The study underscores the potential of benzothiazole derivatives, which share a similar chemical backbone with the target compound, in developing therapeutic agents with minimal side effects. These findings suggest avenues for the application of 4-sec-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide in medicinal chemistry, particularly in the synthesis of agents targeting neurological disorders (Siddiqui et al., 2009).

Metal Complexation and Biological Activities

Patel (2017) explored the complexation of benzotriazole derivatives with transition metals and investigated their antimicrobial activities. This study is pertinent to understanding the broader applications of benzotriazole derivatives in creating metal complexes that could serve as potential antimicrobial agents, indicating a possible research direction for the compound (Patel, 2017).

Antitumor Activities

Research by Bin (2015) on the synthesis of N-[2-(1H-Benzimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which shares structural similarities with the compound of interest, revealed potential antitumor effects alongside excellent bioactivities. This highlights the significance of such compounds in developing new antitumor agents, suggesting that further exploration into the scientific applications of 4-sec-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide could be fruitful (Bin, 2015).

Properties

IUPAC Name

4-butan-2-yloxy-N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-4-17(3)32-20-12-10-18(11-13-20)24(31)27-25(33)26-21-15-23-22(14-16(21)2)28-30(29-23)19-8-6-5-7-9-19/h5-15,17H,4H2,1-3H3,(H2,26,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTSPQNYNDJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.